molecular formula C18H27N3O2 B3903543 1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea

1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea

Cat. No.: B3903543
M. Wt: 317.4 g/mol
InChI Key: LZNFDKYHPAOQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a urea moiety, and an ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea typically involves multiple steps, starting from commercially available starting materials

    Formation of Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as a γ-amino acid or its derivative, under acidic or basic conditions.

    Introduction of Dimethylpropyl Group: The dimethylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides or alcohols.

    Coupling with Ethylphenyl Urea: The final step involves the coupling of the pyrrolidinone intermediate with ethylphenyl isocyanate or a similar reagent to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the urea moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-methylphenyl)urea
  • 1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-isopropylphenyl)urea
  • 1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-chlorophenyl)urea

Uniqueness

1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenyl group, in particular, may influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-5-13-8-6-7-9-15(13)20-17(23)19-14-10-16(22)21(11-14)12-18(2,3)4/h6-9,14H,5,10-12H2,1-4H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNFDKYHPAOQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea
Reactant of Route 3
1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea
Reactant of Route 4
1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea
Reactant of Route 5
1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea
Reactant of Route 6
Reactant of Route 6
1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.